2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of mucochloric acid and benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3) to form the desired pyridazinone derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in studies related to antimicrobial and anticancer activities.
Medicine: Due to its pharmacological properties, it is being explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and analgesic effects . The compound’s structure allows it to bind to these enzymes, blocking their activity and resulting in the observed pharmacological effects.
Comparison with Similar Compounds
2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide. These compounds share the pyridazinone core but differ in their substituents, leading to varied biological activities and applications. The unique combination of the 3-chlorophenylmethyl and 3,4,5-trimethoxyphenyl groups in this compound contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-7-8-19(24)23(22-16)12-13-5-4-6-15(21)9-13/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLHVICRKAODAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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